molecular formula C16H24N2O2 B13164295 Benzyl 2,5-diethylpiperazine-1-carboxylate

Benzyl 2,5-diethylpiperazine-1-carboxylate

Cat. No.: B13164295
M. Wt: 276.37 g/mol
InChI Key: BCUFIZDAINPDHF-UHFFFAOYSA-N
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Description

Benzyl 2,5-diethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,5-diethylpiperazine-1-carboxylate typically involves the reaction of 2,5-diethylpiperazine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diethylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

Benzyl 2,5-diethylpiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,5-diethylpiperazine-1-carboxylate is not well-defined in the literature. as a piperazine derivative, it may interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound’s effects are likely mediated through modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, used as an anthelmintic agent.

    Diethylcarbamazine: Another piperazine derivative used to treat parasitic infections.

    Benzylpiperazine: A stimulant with psychoactive properties.

Uniqueness

Benzyl 2,5-diethylpiperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and diethyl groups may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved efficacy in certain applications.

Biological Activity

Benzyl 2,5-diethylpiperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group, two ethyl substituents on the piperazine ring, and a carboxylate functional group. Its molecular formula is C15_{15}H22_{22}N2_{2}O2_{2}. The unique structural properties of this compound influence its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of serotonin receptors and dopamine transporters, potentially influencing neurotransmission pathways. The specific mechanisms underlying these interactions are still under investigation, but they indicate a promising therapeutic potential in treating neurological disorders.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Neurotransmitter Modulation : The compound may enhance or inhibit the activity of neurotransmitters such as serotonin and dopamine.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens.
  • Antiparasitic Activity : Studies have indicated that it may exhibit antiparasitic properties, although detailed mechanisms remain to be elucidated.

Binding Affinity Studies

Recent studies have focused on the binding affinities of this compound to various receptors. For instance, research involving molecular dynamics simulations has shown that this compound exhibits significant binding affinity for dopamine transporters (DAT) and sigma-1 receptors (σ1R), suggesting its potential role in modulating dopaminergic signaling pathways .

Comparative Studies

A comparison of this compound with other piperazine derivatives highlights its unique properties:

Compound NameStructure CharacteristicsUnique Features
This compoundBenzyl group and two ethyl groupsEnhanced binding affinity due to steric factors
2,6-DimethylpiperazineLacks benzyl and carboxylate groupsSimpler structure with different reactivity
BenzylpiperazineContains benzyl but lacks ethyl groupsDifferent pharmacological profile

This table illustrates how the structural variations among these compounds can influence their biological activities and potential therapeutic applications.

Neuropharmacological Effects

In animal models, this compound has shown promise in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine. This effect is thought to be mediated through its action on DAT and σ1R, which play crucial roles in addiction pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The exact mechanism appears to involve disruption of bacterial cell wall synthesis; however, further studies are needed to confirm these findings .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 2,5-diethylpiperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13/h5-9,14-15,17H,3-4,10-12H2,1-2H3

InChI Key

BCUFIZDAINPDHF-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC

Origin of Product

United States

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